molecular formula C12H10O3S B3021645 2-(Thiophen-2-ylmethoxy)benzoic acid CAS No. 67443-52-1

2-(Thiophen-2-ylmethoxy)benzoic acid

Cat. No. B3021645
CAS RN: 67443-52-1
M. Wt: 234.27 g/mol
InChI Key: RRFAFXKXAHHJTP-UHFFFAOYSA-N
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Description

“2-(Thiophen-2-ylmethoxy)benzoic acid” is a chemical compound with the CAS Number: 67443-52-1 . It has a molecular weight of 234.28 and its IUPAC name is 2-(2-thienylmethoxy)benzoic acid . The compound is typically 95% pure .


Synthesis Analysis

The synthesis of a similar compound, 2-diazo-1-[2-(thiophen-2-ylmethoxy)phenyl]-ethanone, involves an aromatic nucleophilic substitution between the sodium 2-thiophenyl methoxide and 2-fluorobenzaldehyde . This is followed by a mild-condition oxidation to the corresponding carboxylic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10O3S/c13-12(14)10-5-1-2-6-11(10)15-8-9-4-3-7-16-9/h1-7H,8H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 234.28 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : 2-(Thiophen-2-ylmethoxy)benzoic acid has been synthesized through various methods, including Wittig-Horner reactions and hydrolysis processes. These methods yield compounds like 2-(2-Phenylethyl)benzoic acid and 2-(thiophen-2-ylethyl)benzoic acid with notable yields (Chen Fen-er, 2012).

  • Chemical Structure Characterization : Detailed characterization of compounds containing this compound, such as through FT-IR, elemental analyses, mass spectra, and NMR spectral studies, has been performed. This characterization is essential for understanding the compound's properties and potential applications (M. Refat et al., 2021).

Potential Applications in Various Fields

  • Electrochromic Properties and Device Application : The synthesis and electropolymerization of derivatives of this compound, such as 1,2-bis(thiophen-3-ylmethoxy)benzene, have shown potential for applications in electrochromic devices. These materials exhibit unique electronic transitions and switching abilities, indicating their use in electrochromic device construction (M. Ak et al., 2010).

  • Luminescence Sensitization : Thiophenyl-derivatized benzoic acid ligands, including derivatives of this compound, have been used to sensitize Eu(III) and Tb(III) luminescence. The quantum yields and lifetimes of luminescence for these complexes were significant, indicating potential applications in luminescence-based technologies (Subha Viswanathan, A. Bettencourt-Dias, 2006).

  • Polymer Solar Cells : Polymers containing this compound structures have been synthesized for use in high-efficiency polymer solar cells. These polymers, such as poly(2-(5-(5,6-bis(octyloxy)-4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)-9-octyl-9H-carbazole), demonstrate promising photovoltaic performance, suggesting their suitability in solar energy applications (Ruiping Qin et al., 2009).

  • Corrosion Inhibition : Studies have explored the use of compounds derived from this compound, such as benzoic acid thiophen-2-ylmethylene-hydrazide, as corrosion inhibitors. These compounds have shown significant inhibition effects on mild steel corrosion, indicating their potential in corrosion protection applications (Turuvekere K. Chaitra et al., 2018).

Future Directions

While specific future directions for “2-(Thiophen-2-ylmethoxy)benzoic acid” are not mentioned in the search results, it’s noted that the compound is used in scientific research . It possesses unique properties that make it suitable for various applications, including drug development, organic synthesis, and material science .

properties

IUPAC Name

2-(thiophen-2-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c13-12(14)10-5-1-2-6-11(10)15-8-9-4-3-7-16-9/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFAFXKXAHHJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497579
Record name 2-[(Thiophen-2-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67443-52-1
Record name 2-[(Thiophen-2-yl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(thiophen-2-yl)methoxy]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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